(1-Bromo-1-nitroethyl)benzene

Description

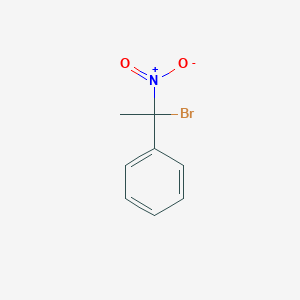

(1-Bromo-1-nitroethyl)benzene is a brominated and nitro-substituted aromatic compound with the molecular formula C₈H₈BrNO₂. Its structure consists of a benzene ring attached to an ethyl group where the first carbon (adjacent to the benzene) bears both bromine and nitro substituents: Ph–CH(Br)(NO₂)–CH₃. This dual functionalization imparts unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for nitroalkane derivatives.

Key Properties (Hypothetical Data):

- Molecular Weight: 230.08 g/mol

- Boiling Point: ~180–182°C (estimated)

- Density: ~1.45 g/cm³

- Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group’s polarity.

The bromine atom acts as a leaving group, while the electron-withdrawing nitro group enhances electrophilicity at the benzylic carbon, facilitating reactions such as SN2 substitutions or eliminations.

Properties

IUPAC Name |

(1-bromo-1-nitroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-8(9,10(11)12)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQXJIJHATWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)([N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785009 | |

| Record name | (1-Bromo-1-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31253-13-1 | |

| Record name | (1-Bromo-1-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-1-nitroethyl)benzene typically involves the bromination of nitrobenzene. One common method includes the use of dibromohydantoin in sulfuric acid. The reaction conditions involve adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is maintained at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of (1-Bromo-1-nitroethyl)benzene follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-1-nitroethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can enhance the rate of nucleophilic substitution reactions, especially at the ortho and para positions relative to the bromo group.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.

Common Reagents and Conditions

Common reagents used in reactions involving (1-Bromo-1-nitroethyl)benzene include sodium hydroxide for nucleophilic substitution and bromine for electrophilic aromatic substitution. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while electrophilic aromatic substitution can produce various substituted benzene compounds .

Scientific Research Applications

(1-Bromo-1-nitroethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research explores its potential use in developing pharmaceuticals.

Industry: It serves as a precursor for various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-1-nitroethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The molecular pathways involved include the formation of intermediates that undergo further transformations to yield the final products .

Comparison with Similar Compounds

Table 1: Physical and Reactivity Comparison

Key Observations:

Reactivity Trends :

- The presence of both bromine and nitro groups in (1-Bromo-1-nitroethyl)benzene significantly increases electrophilicity compared to (1-Bromoethyl)benzene (which lacks the nitro group). The nitro group withdraws electron density, polarizing the C–Br bond and accelerating nucleophilic attacks .

- 1-Bromo-2-ethylbutane , an aliphatic bromide, exhibits lower reactivity due to the absence of aromatic stabilization and reduced electrophilicity at the alkyl carbon .

Stability :

- (1-Nitroethyl)benzene (without bromine) is more thermally stable but less versatile in synthesis due to the absence of a leaving group.

Physical Properties :

- The higher density and boiling point of (1-Bromo-1-nitroethyl)benzene compared to (1-Bromoethyl)benzene reflect increased molecular weight and polarity from the nitro group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.